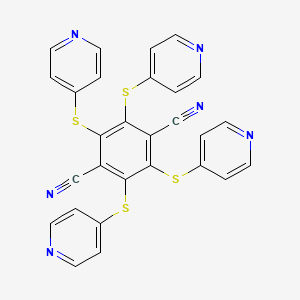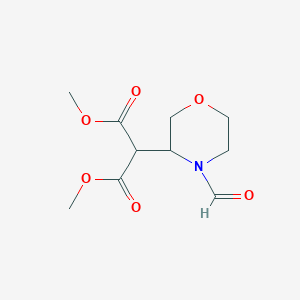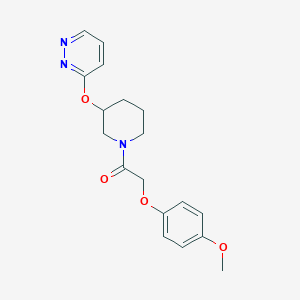
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile is an organic compound with the molecular formula C28H16N6S4 and a molecular weight of 564.73 g/mol This compound is characterized by its unique structure, which includes four pyridin-4-ylthio groups attached to a terephthalonitrile core
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile typically involves the reaction of terephthalonitrile with pyridin-4-ylthiol under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation . The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridin-4-ylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and proteins, altering their activity and function. The pathways involved in these interactions depend on the specific metal ions and biological molecules involved .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: This compound has a similar structure but with pyridin-2-yl groups instead of pyridin-4-ylthio groups.
2,3,5,6-Pyrazinetetracarboxylic acid: This compound has carboxylic acid groups instead of pyridin-4-ylthio groups and is used in the synthesis of metal-organic frameworks and as a ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C28H16N6S4 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C28H16N6S4/c29-17-23-25(35-19-1-9-31-10-2-19)26(36-20-3-11-32-12-4-20)24(18-30)28(38-22-7-15-34-16-8-22)27(23)37-21-5-13-33-14-6-21/h1-16H |
Clé InChI |
PCQQJZDMTQRBLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1SC2=C(C(=C(C(=C2SC3=CC=NC=C3)C#N)SC4=CC=NC=C4)SC5=CC=NC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)



![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)




